

# Eganelisib response rates in NSCLC melanoma SCCHN

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## Compound Focus: Eganelisib

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## Eganelisib Clinical Response Data

The following table summarizes the efficacy of **Eganelisib** in combination with Nivolumab for Head and Neck Squamous Cell Carcinoma (HNSCC) and Melanoma, as reported in the MARIO-1 trial [1] [2] [3].

Cancer Type	Patient Subgroup	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
HNSCC [1] [3]	≤2 prior lines (n=10)	20.0% (2 PR)	40.0%	23 weeks
	All evaluable (n=20)	10.0% (2 PR)	45.0%	17 weeks
Melanoma [1] [3]	≤2 prior lines (n=19)	21.1% (4 PR)	52.6%	17 weeks
	All patients (n=39)	10.3% (4 PR)	35.9%	9 weeks

**Abbreviations:** PR (Partial Response). All patients in these cohorts had disease that was refractory to or relapsed after prior anti-PD-1/PD-L1 therapy [1] [3].

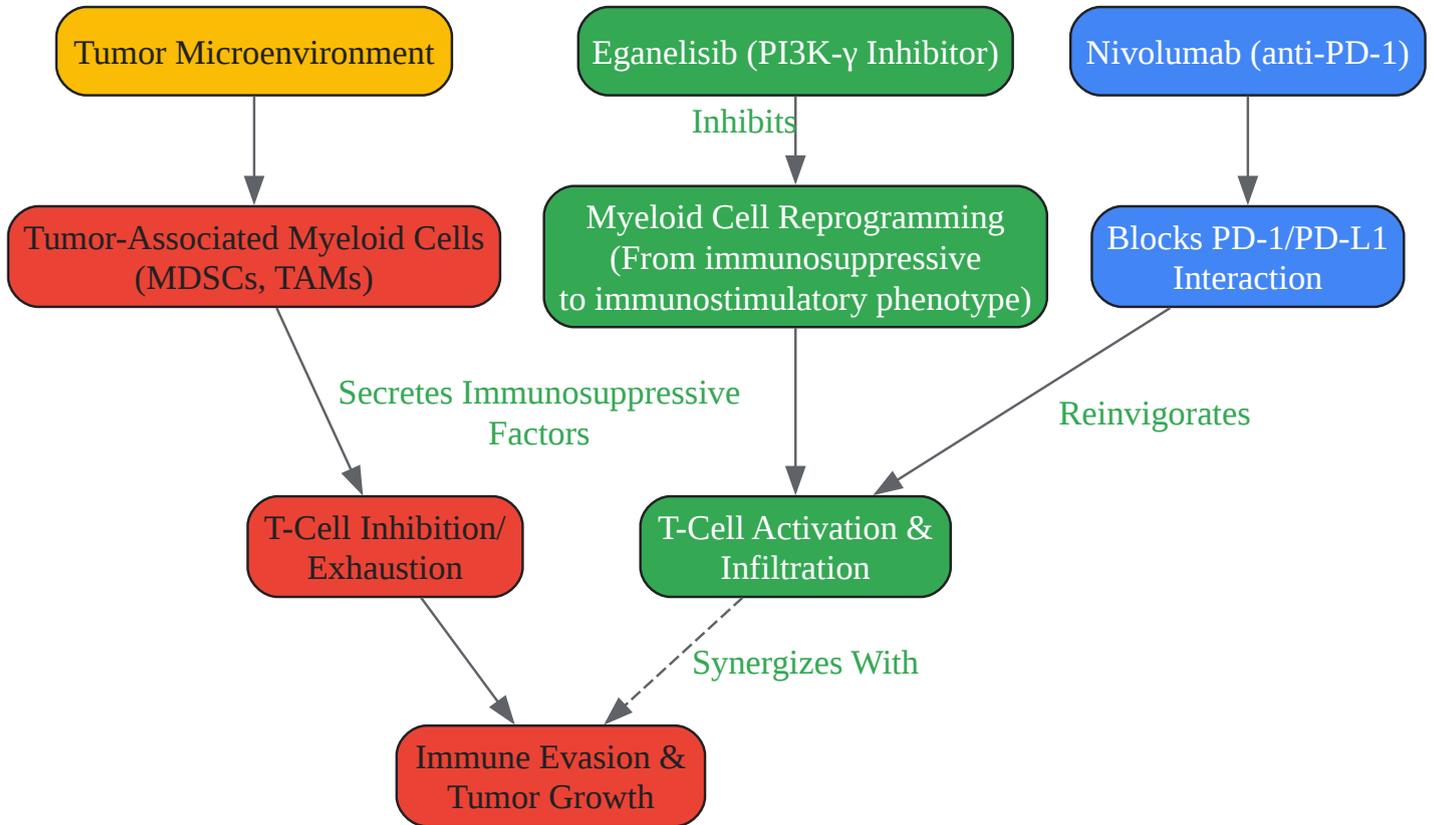
## Experimental Protocol Details

For the data presented above, the key methodological details of the clinical trial were as follows:

- **Study Design:** The data comes from expansion cohorts of the **MARIO-1 trial (NCT02637531)**, a phase 1/1b, open-label, first-in-human study [2].
- **Treatment Regimen:** Patients received continuous oral **Eganelisib at 40 mg once daily**, combined with a flat dose of intravenous **Nivolumab (240 mg) once every 2 weeks** in 28-day cycles [1] [2].
- **Patient Population:** The study enrolled patients with advanced solid tumors. The HNSCC and melanoma cohorts specifically comprised patients who had progressed on or were refractory to prior anti-PD-1/PD-L1 therapy [1] [2] [3].
- **Primary Endpoints:** The primary objectives for the dose-escalation phases of the trial were to evaluate the safety, tolerability, and incidence of dose-limiting toxicities (DLTs). Key efficacy endpoints, such as ORR and PFS, were also assessed [2].

## Mechanism of Action and Signaling Pathway

**Eganelisib** is a first-in-class, highly selective PI3K- $\gamma$  inhibitor [2]. The following diagram illustrates its unique mechanism of action in reprogramming the tumor microenvironment and its synergistic effect with checkpoint inhibitors.



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The diagram shows how **Eganelisib** targets the tumor microenvironment [2]:

- **Myeloid Reprogramming:** PI3K- $\gamma$  is a "molecular switch" controlling immune suppression by myeloid cells. **Eganelisib** reprograms tumor-associated macrophages and myeloid-derived suppressor cells from an immunosuppressive to an immunostimulatory, anti-tumor phenotype [2].
- **Synergy with Checkpoint Inhibition:** This reprogramming promotes CD8+ T-cell infiltration and activation. When combined with an anti-PD-1 drug like Nivolumab, which blocks T-cell exhaustion, the combination can overcome resistance to checkpoint inhibitors [1] [2].

## Interpretation and Further Research

- **Clinical Context:** The observed clinical activity in heavily pre-treated, checkpoint-inhibitor refractory patients suggests **Eganelisib** can reverse resistance mechanisms in the tumor microenvironment [1] [2].
- **Safety Profile:** The combination of **Eganelisib** and Nivolumab had a manageable safety profile. The most common treatment-related adverse events included fatigue, pyrexia, and decreased appetite;

grade 3 or higher hepatic enzyme elevations were noted as important side effects to monitor [1] [2].

- **Research Gap on NSCLC:** The provided search results did not contain specific response rate data for NSCLC. The MARIO-1 trial did include an NSCLC cohort [2], but the findings were not detailed in these sources. For a complete picture, consulting a later full publication of the trial or clinical trial registries (ClinicalTrials.gov, identifier NCT02637531) would be necessary.

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## References

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